molecular formula C19H19F3N4O3 B2840182 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034348-26-8

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2840182
CAS No.: 2034348-26-8
M. Wt: 408.381
InChI Key: HBLGOWDATOBYNR-UHFFFAOYSA-N
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C19H19F3N4O3 and its molecular weight is 408.381. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has been conducted to evaluate the antimicrobial potential of compounds within the same family as N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide. Studies like those by Abdel-rahman, Bakhite, & Al-Taifi (2002) have synthesized and tested derivatives for their in vitro antimicrobial activities, highlighting the potential for these compounds to contribute to new antimicrobial agents.

Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related antineoplastic tyrosine kinase inhibitors have been studied in clinical trials, as seen in the work by Gong, Chen, Deng, & Zhong (2010). This research offers insights into how similar compounds are metabolized in the human body, aiding in the development of safer and more effective therapeutic agents.

Synthesis and Chemical Analysis

The synthesis of novel chemical structures derived from similar compounds has been extensively explored. For example, Ukhin, Suponitsky, Shepelenko, Belousova, Popova, & Borodkin (2015) reported on the synthesis of complex structures through cascade transformations, demonstrating the versatility and potential applications of these molecules in developing new chemical entities.

Biological Activity and Drug Development

The exploration of biological activities and the development of potential drug candidates have been central to the research on compounds related to this compound. Studies such as those by Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram (2013) have investigated the inhibitory activities of related compounds against specific biological targets, contributing valuable information to the field of drug discovery.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c20-19(21,22)15-10-16(24-11-23-15)26-6-4-12(5-7-26)25-18(27)13-2-1-3-14-17(13)29-9-8-28-14/h1-3,10-12H,4-9H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLGOWDATOBYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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